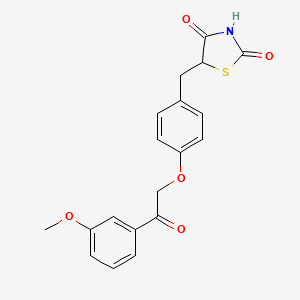
5-(4-(2-(3-Méthoxyphényl)-2-oxoéthoxy)benzyl)thiazolidine-2,4-dione
Vue d'ensemble
Description
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and they show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .
Synthesis Analysis
Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . A general procedure for the synthesis of thiazolidine‑2,4‑diones derivatives involves the use of imidazole aldehydes in ethanol as a solvent .Molecular Structure Analysis
The molecular formula of “5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione” is C11H9NO4S . The average mass is 251.258 Da and the monoisotopic mass is 251.025223 Da .Chemical Reactions Analysis
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates . They are used as vehicles in the synthesis of valuable organic combinations .Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés de la thiazolidine ont été largement étudiés pour leurs propriétés anticancéreuses. Ils sont connus pour présenter une activité contre diverses lignées cellulaires cancéreuses en interférant avec la prolifération cellulaire et en induisant l'apoptose. La présence du groupe 3-méthoxyphényle peut améliorer la capacité du composé à agir sur des cibles cancéreuses spécifiques, offrant potentiellement une voie pour le développement de nouveaux agents anticancéreux .
Propriétés antimicrobiennes
Les composés avec un noyau thiazolidine ont montré des résultats prometteurs en tant qu'agents antimicrobiens. Leur mécanisme d'action implique souvent la perturbation de la synthèse de la paroi cellulaire bactérienne ou l'interférence avec des enzymes essentielles au sein des cellules microbiennes. Ce dérivé particulier pourrait être exploré pour son efficacité contre les souches résistantes de bactéries .
Effets anti-inflammatoires
Les dérivés de la thiazolidine peuvent également servir d'agents anti-inflammatoires puissants. Ils peuvent agir en inhibant la synthèse des cytokines pro-inflammatoires ou en modulant la réponse immunitaire. La recherche sur ce composé pourrait conduire à de nouveaux traitements pour les maladies inflammatoires chroniques .
Potentiel neuroprotecteur
Les effets neuroprotecteurs des dérivés de la thiazolidine sont un autre domaine d'intérêt. Ils peuvent offrir une protection contre les maladies neurodégénératives en prévenant le stress oxydatif et les dommages neuronaux. La structure spécifique de ce composé pourrait être essentielle dans la conception de médicaments pour des affections telles que la maladie d'Alzheimer ou la maladie de Parkinson .
Activité antioxydante
Les propriétés antioxydantes des dérivés de la thiazolidine sont bien documentées. Ils peuvent piéger les radicaux libres et protéger les cellules des dommages oxydatifs, qui sont un facteur contributif à de nombreuses maladies chroniques. Le groupe méthoxy dans ce composé pourrait améliorer sa capacité antioxydante .
Inhibition enzymatique
Les dérivés de la thiazolidine sont connus pour inhiber diverses enzymes qui sont cruciales pour la survie des organismes pathogènes ou des cellules cancéreuses. Ce composé pourrait être étudié pour son inhibition sélective de ces enzymes, conduisant au développement de thérapies ciblées .
Conception de sondes pour les études biologiques
En raison de leurs diverses activités biologiques, les dérivés de la thiazolidine peuvent être utilisés dans la conception de sondes pour étudier les processus biologiques. Ce composé, avec ses substituants uniques, pourrait être un outil précieux pour comprendre les interactions moléculaires au sein des cellules .
Améliorations pharmacocinétiques
Les modifications du cycle thiazolidine, telles que l'ajout d'un groupe 3-méthoxyphényle, peuvent influencer les propriétés pharmacocinétiques d'un médicament. Cela comprend ses profils d'absorption, de distribution, de métabolisme et d'excrétion (ADME). La recherche sur ce composé pourrait améliorer la biodisponibilité et l'efficacité des agents thérapeutiques .
Mécanisme D'action
Target of Action
Thiazolidine motifs, which are part of the compound’s structure, are known to be present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Mode of Action
Thiazolidine derivatives are known to interact with their targets in a way that enhances their pharmacological properties . The presence of sulfur in the thiazolidine ring is thought to enhance these properties .
Biochemical Pathways
Thiazolidine derivatives are known to have a diverse biological response, suggesting they may affect multiple pathways .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives are known to exhibit varied biological properties, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
The synthesis of thiazolidine derivatives often involves considerations of green chemistry, atom economy, cleaner reaction profile, and catalyst recovery , suggesting that environmental factors may play a role in their synthesis and action.
Orientations Futures
Propriétés
IUPAC Name |
5-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-24-15-4-2-3-13(10-15)16(21)11-25-14-7-5-12(6-8-14)9-17-18(22)20-19(23)26-17/h2-8,10,17H,9,11H2,1H3,(H,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUMOGALQJYOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1133819-87-0 | |
| Record name | MSDC-0602 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1133819870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azemiglitazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16028 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZEMIGLITAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81MXZ6QOBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

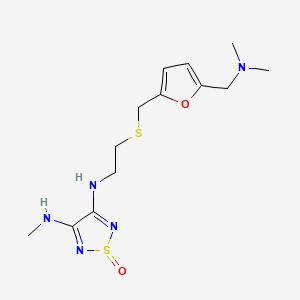
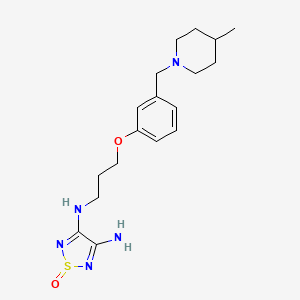
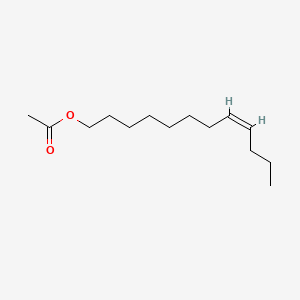
![(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1677467.png)
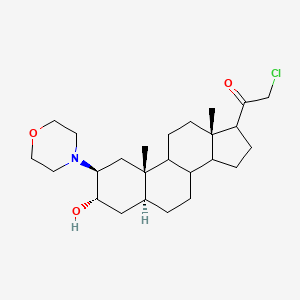
![(3S)-3,4-Propano-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5(4H)-one](/img/structure/B1677471.png)

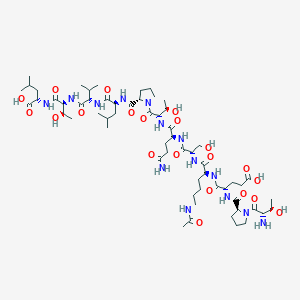
![(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminobutanoylamino)-5-decan-5-yloxy-4-methylsulfinyl-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1677475.png)

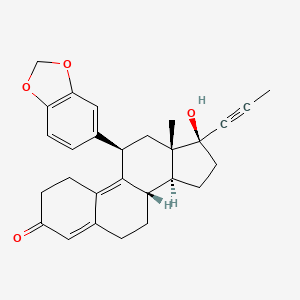
![(3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride](/img/structure/B1677479.png)

